N,5-dimethyl-N-[1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)piperidin-3-yl]pyrimidin-2-amine
Description
N,5-dimethyl-N-[1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)piperidin-3-yl]pyrimidin-2-amine is a complex organic compound that features a pyrazole ring, a piperidine ring, and a pyrimidine ring
Properties
Molecular Formula |
C18H26N6O |
|---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
[3-[methyl-(5-methylpyrimidin-2-yl)amino]piperidin-1-yl]-(1,3,5-trimethylpyrazol-4-yl)methanone |
InChI |
InChI=1S/C18H26N6O/c1-12-9-19-18(20-10-12)22(4)15-7-6-8-24(11-15)17(25)16-13(2)21-23(5)14(16)3/h9-10,15H,6-8,11H2,1-5H3 |
InChI Key |
PGINCLWDHQGDDI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N=C1)N(C)C2CCCN(C2)C(=O)C3=C(N(N=C3C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,5-dimethyl-N-[1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)piperidin-3-yl]pyrimidin-2-amine typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole ring, followed by the formation of the piperidine ring, and finally the pyrimidine ring. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carried out under optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors may also be explored to enhance the scalability and reproducibility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N,5-dimethyl-N-[1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)piperidin-3-yl]pyrimidin-2-amine can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, solvents, and catalysts. The conditions vary depending on the specific reaction but generally involve controlled temperatures, pressures, and pH levels to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reactants and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can result in a wide range of functionalized products .
Scientific Research Applications
N,5-dimethyl-N-[1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)piperidin-3-yl]pyrimidin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: The compound is used in the production of specialty chemicals, agrochemicals, and materials with unique properties .
Mechanism of Action
The mechanism of action of N,5-dimethyl-N-[1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)piperidin-3-yl]pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are often elucidated through biochemical and pharmacological studies .
Comparison with Similar Compounds
Similar Compounds
1H-pyrazole, 4,5-dihydro-3,5,5-trimethyl-: This compound shares the pyrazole ring structure but differs in the substituents and overall molecular framework.
N,N-dimethyl-3,5-dinitro-1H-pyrazol-4-amine: Another pyrazole derivative with different functional groups and properties.
Uniqueness
N,5-dimethyl-N-[1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)piperidin-3-yl]pyrimidin-2-amine is unique due to its specific combination of pyrazole, piperidine, and pyrimidine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
